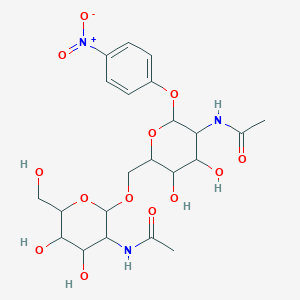
4-Nitrophenyl 2-acetamido-6-O-(2-acetamido-2-deoxy-b-D-glucopyranosyl)-2-deoxy-a-D-galactopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nitrophenyl 2-acetamido-6-O-(2-acetamido-2-deoxy-b-D-glucopyranosyl)-2-deoxy-a-D-galactopyranoside is a complex carbohydrate derivative. It is a synthetic compound that combines a nitrophenyl group with a disaccharide structure. This compound is often used in biochemical research due to its unique properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl 2-acetamido-6-O-(2-acetamido-2-deoxy-b-D-glucopyranosyl)-2-deoxy-a-D-galactopyranoside typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups of the sugar moieties are protected using suitable protecting groups.
Glycosylation: The protected sugar is then glycosylated with 4-nitrophenyl glycoside under acidic or basic conditions.
Deprotection: The protecting groups are removed to yield the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Large batch reactors are used to carry out the glycosylation reactions.
Purification: The product is purified using chromatography techniques.
Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
4-Nitrophenyl 2-acetamido-6-O-(2-acetamido-2-deoxy-b-D-glucopyranosyl)-2-deoxy-a-D-galactopyranoside undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to release 4-nitrophenol and the corresponding sugar moieties.
Oxidation: The nitrophenyl group can be oxidized to form nitroquinone derivatives.
Substitution: The nitrophenyl group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are used for hydrolysis.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used.
Substitution: Nucleophiles such as amines or thiols are used for substitution reactions.
Major Products
Hydrolysis: 4-nitrophenol and the corresponding sugar derivatives.
Oxidation: Nitroquinone derivatives.
Substitution: Various substituted nitrophenyl derivatives.
Applications De Recherche Scientifique
4-Nitrophenyl 2-acetamido-6-O-(2-acetamido-2-deoxy-b-D-glucopyranosyl)-2-deoxy-a-D-galactopyranoside has several scientific research applications:
Biochemical Assays: It is used as a substrate in enzymatic assays to study glycosidase activity.
Drug Development: The compound is used in the development of glycosidase inhibitors.
Structural Biology: It is used in structural studies to understand the interactions between carbohydrates and proteins.
Medical Research: The compound is used in research related to carbohydrate metabolism and related disorders.
Mécanisme D'action
The mechanism of action of 4-Nitrophenyl 2-acetamido-6-O-(2-acetamido-2-deoxy-b-D-glucopyranosyl)-2-deoxy-a-D-galactopyranoside involves:
Enzymatic Hydrolysis: The compound is hydrolyzed by glycosidases to release 4-nitrophenol, which can be detected spectrophotometrically.
Molecular Targets: The primary targets are glycosidases, which cleave the glycosidic bond.
Pathways Involved: The compound is involved in pathways related to carbohydrate metabolism and enzymatic degradation.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Nitrophenyl β-D-glucopyranoside: A simpler compound used in similar enzymatic assays.
4-Nitrophenyl α-D-galactopyranoside: Another related compound used to study galactosidase activity.
2-Nitrophenyl β-D-galactopyranoside: Used in assays for β-galactosidase activity.
Uniqueness
4-Nitrophenyl 2-acetamido-6-O-(2-acetamido-2-deoxy-b-D-glucopyranosyl)-2-deoxy-a-D-galactopyranoside is unique due to its complex structure, which allows it to be used in more specific and detailed biochemical studies compared to simpler nitrophenyl glycosides.
Propriétés
Formule moléculaire |
C22H31N3O13 |
|---|---|
Poids moléculaire |
545.5 g/mol |
Nom IUPAC |
N-[2-[[5-acetamido-3,4-dihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C22H31N3O13/c1-9(27)23-15-19(31)17(29)13(7-26)37-21(15)35-8-14-18(30)20(32)16(24-10(2)28)22(38-14)36-12-5-3-11(4-6-12)25(33)34/h3-6,13-22,26,29-32H,7-8H2,1-2H3,(H,23,27)(H,24,28) |
Clé InChI |
VQYVGLNPBRTHNR-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1C(C(C(OC1OCC2C(C(C(C(O2)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C)O)O)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4R,4'R)-2,2'-Cyclopentylidenebis[4,5-dihydro-4-phenyloxazole]](/img/structure/B13398918.png)
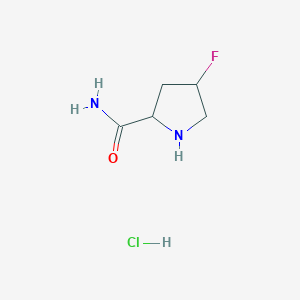
![Sodium;7-[2-(4-fluorophenyl)-7-(3-phenylprop-2-enyl)-4,5,6,7-tetrahydroindazol-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B13398940.png)
![Fmoc-4-[2-(Boc-amino)ethoxy]-DL-phenylalanine](/img/structure/B13398944.png)

![[1-[[[5-(4-Amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3-(9,10-dihydroxyoctadec-12-enoyloxy)propan-2-yl] docosa-4,7,10,13,16,19-hexaenoate](/img/structure/B13398957.png)
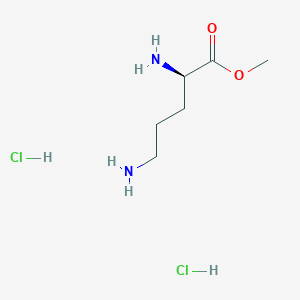
![2-{2-[(1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride](/img/structure/B13398965.png)
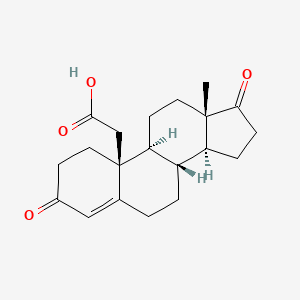

![[(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-1'-(2-methylpropyl)-6,23-dioxospiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(32),2,4,9,19,21,24,26,30-nonaene-28,4'-piperidine]-13-yl] acetate](/img/structure/B13398984.png)

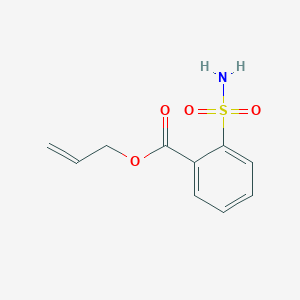
![Benzyl 2-[(5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carbonyl)amino]-3-(3-methylsulfonylphenyl)propanoate;hydrochloride](/img/structure/B13399006.png)
